(3-Methylbut-3-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-phenyl-1-butene is an organic compound with the molecular formula C11H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as (3-methyl-2-butenyl)benzene and 3-methyl-1-phenyl-2-butene . It is a colorless liquid with a distinct aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-3-phenyl-1-butene can be synthesized through various methods. One common method involves the alkylation of benzene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the isobutylene acts as the alkylating agent .
Industrial Production Methods
Industrial production of 2-methyl-3-phenyl-1-butene typically involves the catalytic dehydrogenation of 3-methyl-2-phenylbutane. This process uses a metal catalyst such as platinum or palladium supported on an inert material like alumina. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-1-butene undergoes various chemical reactions, including:
Electrophilic Addition: The addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to the double bond, leading to the formation of dihalides or alkyl halides.
Common Reagents and Conditions
Hydrogenation: Pd/C or PtO2 as catalysts, ethanol or acetic acid as solvents, and hydrogen gas at room temperature.
Oxidation: KMnO4 in aqueous solution or O3 in a solvent like dichloromethane at low temperatures.
Electrophilic Addition: Halogens or hydrogen halides in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature.
Major Products Formed
Hydrogenation: 2-methyl-3-phenylbutane.
Oxidation: Corresponding alcohols, ketones, or carboxylic acids.
Electrophilic Addition: Dihalides or alkyl halides.
Scientific Research Applications
2-methyl-3-phenyl-1-butene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methyl-3-phenyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and biological activities, making it valuable for various applications in research and industry .
Properties
CAS No. |
53172-83-1 |
---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3-methylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |
InChI Key |
JAPAOLCNZLEEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.